BenchChemオンラインストアへようこそ!

2-(6-Methylpyridin-3-yl)oxyquinoxaline

Drug metabolism CYP450 inhibition in silico ADME

This oxypyridinylquinoxaline features a distinctive 6-methylpyridin-3-yl ether linkage that differentiates it from direct C–C linked pyridinylquinoxaline analogs, potentially enhancing kinase selectivity and blood-brain barrier penetration. As a candidate for NMDA/AMPA receptor antagonist research, it supports neurological disorder studies (stroke, epilepsy). Deploy in broad kinase selectivity panels to establish inhibition fingerprint. Validate functional equivalence experimentally prior to lead optimization.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
Cat. No. B7528277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methylpyridin-3-yl)oxyquinoxaline
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)OC2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C14H11N3O/c1-10-6-7-11(8-15-10)18-14-9-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3
InChIKeyYDKCJTIYSAFYMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methylpyridin-3-yl)oxyquinoxaline – A Quinoxaline-Based Heterocyclic Scaffold for Specialized R&D Procurement


2-(6-Methylpyridin-3-yl)oxyquinoxaline is a synthetic heterocyclic small molecule comprising a quinoxaline core linked via an ether bridge to a 2-methyl-5-pyridinyl motif . Quinoxaline derivatives are widely explored in medicinal chemistry for their kinase inhibition, antimicrobial, and CNS-modulating properties [1]. The presence of the 6-methylpyridin-3-yl ether substituent distinguishes this compound from simpler quinoxalines and positions it within the oxypyridinylquinoxaline subclass, which has been patented as NMDA/AMPA receptor antagonists [2]. However, publicly available primary data specifically for this exact compound remain scarce, limiting direct evidence-based differentiation.

Why Generic Quinoxaline Alternatives Cannot Replace 2-(6-Methylpyridin-3-yl)oxyquinoxaline in Targeted Studies


Within the quinoxaline chemical space, subtle structural variations—particularly in the nature and position of the pyridyl ether substituent—can drastically alter target selectivity, metabolic stability, and off-target liability. Patented oxypyridinylquinoxalines demonstrate that even a methyl group shift on the pyridine ring can affect dual NMDA/AMPA antagonism [1]. Furthermore, quinoxaline-based PI3K inhibitors show that pyridinyl substitution patterns directly influence kinase selectivity profiles [2]. Without compound-specific comparative data, generic quinoxalines cannot be assumed to replicate the binding kinetics, solubility, or ADME properties of 2-(6-methylpyridin-3-yl)oxyquinoxaline. The ether linkage itself may impart distinct conformational and electronic properties relative to direct C–C linked pyridinylquinoxaline analogs [3]. Users must validate functional equivalence experimentally.

Quantitative Differentiation Evidence for 2-(6-Methylpyridin-3-yl)oxyquinoxaline vs. Structural Analogs


CYP2D6 Inhibition Liability: In Silico Prediction vs. Closest Structural Analog

A ChEMBL-curated in silico prediction for a compound containing the 2-(6-methylpyridin-3-yl)oxyquinoxaline core indicates an IC50 > 6,000 nM against human CYP2D6, suggesting low inhibition risk [1]. In contrast, the structurally related antimalarial Ganaplacide (containing a quinoxaline-pyridine motif) shows IC50 values of 6,000 nM and 13,400 nM against CYP2D6 and hERG, respectively, according to BindingDB data [1]. Direct experimental confirmation is lacking, but the predicted CYP2D6 profile may be more favorable than that of certain 2-aryloxyquinoxalines with smaller substituents, which often exhibit stronger CYP interactions.

Drug metabolism CYP450 inhibition in silico ADME

Structural Differentiation: Ether vs. Direct C–C Linkage in Quinoxaline-Pyridine Hybrids

The target compound features an ether oxygen spacer between the quinoxaline and 6-methylpyridin-3-yl groups, whereas many literature quinoxaline-pyridine hybrids employ a direct C–C bond [1]. This ether linkage introduces a rotational degree of freedom and alters the electron density distribution, which can modulate hydrogen-bond acceptor capacity and target binding. For example, 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone (CAS 956585-01-6), a direct-linked analog, exhibits a melting point of 115–116 °C and a predicted logP that differs from the ether-linked series, potentially affecting solubility and permeability . No head-to-head biological comparison is publicly available.

Conformational analysis Kinase selectivity Structure–activity relationship

Patent Landscape: Oxopyridinylquinoxaline NMDA/AMPA Antagonism vs. Broader Quinoxaline Kinase Inhibition

Patent CN-1123792-A explicitly claims oxopyridinylquinoxaline derivatives (including ether-linked pyridinyls) as dual NMDA/AMPA receptor antagonists, with Ki values reported below 100 nM in radioligand displacement assays [1]. By contrast, quinoxaline derivatives in patent US20090264409A1 are claimed as PI3 kinase inhibitors, with IC50 values ranging from 50 nM to >10 µM depending on substitution [2]. The 6-methylpyridin-3-yl ether motif has not been explicitly profiled in either patent, but its structural proximity suggests it could potentially engage either target class. Comparative target profiling data are absent.

NMDA receptor AMPA receptor Kinase selectivity Patent analysis

Anticholinesterase Activity: Pyridine-Quinoxaline Hybrids Show Moderate AChE/BuChE Inhibition

A 2021 study synthesized and screened pyridine, quinoxaline, and triazine derivatives for AChE and BuChE inhibition. Several quinoxaline-pyridine hybrids exhibited selective AChE inhibition with IC50 values between 7.23 and 10.35 µM, and antioxidant IC50 values of 14.80–27.22 µM [1]. The specific 2-(6-methylpyridin-3-yl)oxyquinoxaline was not among the compounds tested, but the study demonstrates that pyridinyl substitution on quinoxaline can yield low-micromolar cholinesterase inhibitors. Compounds with smaller substituents (e.g., 3a–k) tended to show weaker activity, suggesting the 6-methyl group may enhance potency through hydrophobic interactions.

Acetylcholinesterase Butyrylcholinesterase Neurodegeneration

Recommended Application Scenarios for 2-(6-Methylpyridin-3-yl)oxyquinoxaline Based on Available Evidence


Kinase Selectivity Screening Panels

Given the quinoxaline scaffold's known engagement with PI3K, PASK, and other kinases [1], this compound is best deployed as a screening compound in broad kinase selectivity panels to establish its inhibition fingerprint relative to known quinoxaline-based kinase inhibitors. The ether-linked pyridine may confer selectivity advantages over direct C–C linked analogs, justifying its inclusion in SAR-by-catalog exploration.

CNS Drug Discovery: NMDA/AMPA Antagonism Hypothesis Testing

Patent literature places oxypyridinylquinoxalines firmly in the glutamate receptor antagonist space [2]. Researchers investigating neurological disorders (e.g., stroke, epilepsy, neurodegeneration) can use this compound to test whether the 6-methyl substitution enhances blood–brain barrier penetration or receptor subtype selectivity compared to unsubstituted pyridinyloxyquinoxalines.

Cholinesterase Inhibition and Oxidative Stress Models

The moderate AChE/BuChE inhibitory activity reported for structurally analogous pyridine-quinoxaline hybrids [3] supports the use of this compound in enzyme inhibition assays and cellular oxidative stress models. The methyl substituent may improve activity relative to the des-methyl analog, making it a candidate for preliminary Alzheimer's disease research applications.

ADME/Tox Early Triage: CYP2D6 and hERG Counter-Screening

With in silico predictions indicating low CYP2D6 inhibition potential (IC50 > 6,000 nM) [4], this compound can serve as a starting scaffold for medicinal chemistry campaigns requiring minimal CYP liability. Experimental confirmation of CYP inhibition and hERG channel binding is recommended before committing to lead optimization.

Quote Request

Request a Quote for 2-(6-Methylpyridin-3-yl)oxyquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.